Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15612804
InChI: InChI=1S/C19H13NO6/c1-2-25-19(24)12-10-7-11(21)13-14(17(10)26-18(12)20)16(23)9-6-4-3-5-8(9)15(13)22/h3-7,21H,2,20H2,1H3
SMILES:
Molecular Formula: C19H13NO6
Molecular Weight: 351.3 g/mol

Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate

CAS No.:

Cat. No.: VC15612804

Molecular Formula: C19H13NO6

Molecular Weight: 351.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate -

Specification

Molecular Formula C19H13NO6
Molecular Weight 351.3 g/mol
IUPAC Name ethyl 2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C19H13NO6/c1-2-25-19(24)12-10-7-11(21)13-14(17(10)26-18(12)20)16(23)9-6-4-3-5-8(9)15(13)22/h3-7,21H,2,20H2,1H3
Standard InChI Key DKLWZIJITJLNCL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC2=C3C(=C(C=C12)O)C(=O)C4=CC=CC=C4C3=O)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g]benzofuran-3-carboxylate, reflects its polycyclic framework . The anthracene backbone is fused with a furan ring at the [1,2-b] position, creating a planar, conjugated system stabilized by keto groups at positions 6 and 11. The 2-amino and 5-hydroxy substituents enhance solubility and reactivity, while the ethyl ester at position 3 facilitates synthetic modifications.

Key structural features include:

  • Aromatic system: The anthraquinone core enables π-π stacking interactions, critical for DNA intercalation .

  • Functional groups: The amino group (NH2-\text{NH}_2) participates in hydrogen bonding, while the hydroxyl (OH-\text{OH}) and keto (C=O-\text{C}=O) groups contribute to redox activity.

Physicochemical Characteristics

The compound’s solubility profile is polarity-dependent: sparingly soluble in aqueous media but soluble in polar organic solvents like dimethyl sulfoxide (DMSO). Its stability under acidic conditions is attributed to the electron-withdrawing keto groups, which resist protonation .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H13NO6\text{C}_{19}\text{H}_{13}\text{NO}_{6}
Molecular Weight351.3 g/mol
SolubilityDMSO > Chloroform > Methanol
Melting PointNot reported

Synthesis and Modification

Synthetic Pathways

The synthesis of ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate involves multi-step heterocyclization and functionalization reactions. A modified protocol from Shchekotikhin et al. (2016) for analogous anthra[2,3-b]furan derivatives provides a foundational approach :

  • Heterocyclization: Reacting 1,4-dihydroxy-2,3-dichloroanthraquinone with ethyl acetoacetate in dimethyl sulfoxide (DMSO) at 125°C yields the ethyl ester precursor .

  • Hydrolysis: Treatment with concentrated sulfuric acid cleaves the ester to the carboxylic acid derivative .

  • Amination and Esterification: Sequential reactions introduce the amino and hydroxy groups, followed by ethyl ester formation.

Critical Challenges:

  • Low yields (~35%) during heterocyclization due to competing side reactions .

  • Harsh hydrolysis conditions (e.g., sulfuric acid) necessitating optimization for scalability .

Structural Analogues and Derivatives

Modifying the ester group or substituting the amino moiety alters bioactivity. For example:

  • Carboxamide derivatives: Replace the ethyl ester with cyclic diamine groups, enhancing water solubility and antitumor potency .

  • Methyl substituents: Introduce steric hindrance to improve metabolic stability .

Biological Activities and Mechanisms

Antiproliferative Effects

Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate exhibits dose-dependent cytotoxicity against human cancer cell lines, with IC50_{50} values in the low micromolar range . Comparative studies with anthra[2,3-b]furan carboxamides reveal shared mechanisms:

  • DNA Intercalation: Planar anthraquinone systems insert between DNA base pairs, inhibiting replication and transcription .

  • Topoisomerase Inhibition: Disruption of topoisomerase II activity induces DNA double-strand breaks .

  • Reactive Oxygen Species (ROS) Generation: Redox-active quinone groups produce oxidative stress, triggering apoptosis.

Table 2: Antiproliferative Activity of Anthra[1,2-b]furan Derivatives

CompoundCell Line (IC50_{50}, μM)MechanismSource
Ethyl 2-amino-5-hydroxy…HeLa: 1.2 ± 0.3DNA intercalation
Anthra[2,3-b]furan-3-carboxamide 3dMCF-7: 0.8 ± 0.1Topoisomerase II inhibition

Pharmacokinetic Considerations

While in vitro data are promising, the compound’s therapeutic potential is limited by:

  • Poor aqueous solubility: Restricting bioavailability in physiological environments.

  • Rapid hepatic metabolism: Ester hydrolysis and glucuronidation reduce systemic exposure .

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